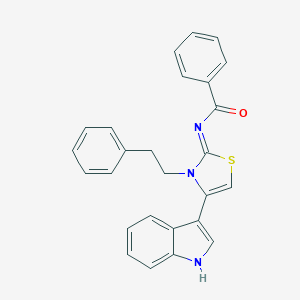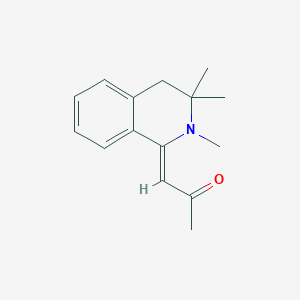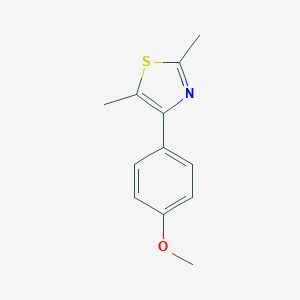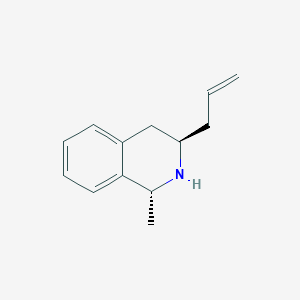![molecular formula C16H17N3O4S B427432 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester CAS No. 351163-80-9](/img/structure/B427432.png)
4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester is an amidobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Parabens in Aquatic Environments
- Occurrence, Fate, and Behavior : Parabens are esters of para-hydroxybenzoic acid, often used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They are emerging contaminants in aquatic environments. Despite treatments that effectively remove parabens from wastewater, they are continuously introduced into environments, becoming ubiquitous in surface water and sediments. The study calls for further research on the toxicity of chlorinated by-products of parabens to better understand their health impacts (Haman et al., 2015).
Organotin(IV) Complexes in Antituberculosis Studies
- Antituberculosis Activity : Organotin complexes have shown remarkable antituberculosis activity. The study highlights that the antituberculosis activity of organotin complexes is influenced by various factors including the nature of the ligand environment and the organic groups attached to the tin. Notably, triorganotin(IV) complexes have superior antituberculosis activity compared to diorganotin(IV) complexes (Iqbal et al., 2015).
Xylan Derivatives in Biopolymer Applications
- Biopolymer Applications : Xylan esters, synthesized from hemicellulose with various acids, are promising in creating new biopolymer ethers and esters. These derivatives have applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents. The study details the synthesis process and explores the applications potential of xylan derivatives (Petzold-Welcke et al., 2014).
Analytical Methods for Parabens in Cosmetics
- Identification and Quantification : The review discusses various analytical methods to determine the presence and concentration of methyl paraben, a common preservative, in cosmetic preparations. These methods include spectrophotometric methods, HPLC, and UPLC, ensuring the ability to analyze complex samples with high precision (Mallika J.B.N et al., 2014).
Eigenschaften
CAS-Nummer |
351163-80-9 |
|---|---|
Produktname |
4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester |
Molekularformel |
C16H17N3O4S |
Molekulargewicht |
347.4g/mol |
IUPAC-Name |
ethyl 4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O4S/c1-3-23-15(22)11-4-6-12(7-5-11)18-14(21)9-24-16-17-10(2)8-13(20)19-16/h4-8H,3,9H2,1-2H3,(H,18,21)(H,17,19,20) |
InChI-Schlüssel |
MPTMBWCEQLUCHP-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B427351.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-(furan-2-ylmethylideneamino)acetamide](/img/structure/B427356.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
![2,3,4,5-tetrafluoro-N'-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]benzohydrazide](/img/structure/B427359.png)

![N-[4-({[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B427365.png)
![4-Acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4h-thiazolo[5,4-b]indole](/img/structure/B427368.png)
![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
![N-[(Z)-(1-acetyl-2H-indol-3-ylidene)amino]-2-naphthalen-2-yloxyacetamide](/img/structure/B427371.png)

